molecular formula C14H13ClN4O2S B2738142 7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 313380-53-9

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2738142
CAS No.: 313380-53-9
M. Wt: 336.79
InChI Key: NIOIYFXNDLMKTL-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative with substitutions at three positions:

  • Position 7: 2-Chloro-benzyl group (providing steric bulk and electron-withdrawing effects).
  • Position 3: Methyl group (common in xanthines like theophylline, enhancing metabolic stability).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)17-13(18)21)19(14(16-11)22-2)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOIYFXNDLMKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 3-methylxanthine, and methylthiol.

    Alkylation: The 2-chlorobenzyl chloride undergoes alkylation with 3-methylxanthine in the presence of a base such as potassium carbonate to form the intermediate 7-(2-chloro-benzyl)-3-methylxanthine.

    Thioether Formation: The intermediate is then reacted with methylthiol in the presence of a suitable catalyst to introduce the methylsulfanyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the 2-chloro-benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloro-benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino or thiol-substituted benzyl derivatives.

Scientific Research Applications

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Variations at Position 7 (Benzyl Substituents)

Compound 7-Substituent Key Differences/Effects Reference
Target Compound 2-Chloro-benzyl Enhanced electron-withdrawing effects compared to unsubstituted benzyl; may influence binding affinity. N/A
7-Benzyl-1,3-dimethyl-8-phenyl (15) Benzyl (no Cl) Absence of Cl reduces steric and electronic effects; lower polarity.
7-(4-Chloro-benzyl)-8-mercapto 4-Chloro-benzyl Para-Cl vs. ortho-Cl: Altered steric hindrance and electronic distribution.
7-Ethyl-8-[(2-chlorobenzyl)sulfanyl] Ethyl Smaller substituent at position 7; reduced aromatic interactions.

Impact of Chloro Position :

  • 2-Chloro-benzyl (target): Ortho substitution may hinder rotation, increasing rigidity and selectivity for certain receptors.

Variations at Position 8 (Sulfanyl/Amino Substituents)

Compound 8-Substituent Key Differences/Effects Reference
Target Compound Methylsulfanyl (SCH₃) Moderate lipophilicity; may balance solubility and membrane permeability. N/A
8-Isopropylsulfanyl Isopropylsulfanyl Bulkier group increases hydrophobicity, potentially prolonging half-life.
8-Hexylsulfanyl Hexylsulfanyl Long alkyl chain enhances lipophilicity but may reduce solubility.
8-[(3-Methoxypropyl)amino] Methoxypropylamino Amino group introduces hydrogen-bonding capacity; methoxy improves solubility.
8-Mercapto (SH) Thiol Higher reactivity (e.g., disulfide formation) but lower stability.
HC608 (TRPC5 inhibitor) Trifluoromethoxy-phenoxy Aromatic substituent with electron-withdrawing groups enhances potency (IC₅₀ = 6.2 nM).

Activity Insights :

  • Methylsulfanyl vs. Thiol : Methylsulfanyl (target) offers better metabolic stability than thiols, which are prone to oxidation.
  • Aromatic vs. Alkyl Sulfanyl: highlights that phenoxy groups (e.g., HC608) achieve nanomolar potency, suggesting aromaticity at position 8 enhances target engagement.

Variations at Position 3 (Methyl Group)

Most analogs retain a methyl group at position 3 (e.g., –3, 5–8), aligning with theophylline derivatives where methylation at N3 prevents demethylation metabolism. Exceptions include:

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Chloro substituents at position 7 enhance receptor binding via dipole interactions (e.g., HC608’s 4-chloro-benzyl in TRPC5 inhibition ).
  • Sulfur vs.
  • Substituent Size : Larger 8-substituents (e.g., hexylsulfanyl ) may reduce solubility but increase membrane permeability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Key Substituents
Target Compound C₁₄H₁₃ClN₄O₂S 352.80 ~1.8 2-Cl-benzyl, SCH₃
7-(4-Cl-benzyl)-8-mercapto C₁₃H₁₁ClN₄O₂S 322.77 ~1.4 4-Cl-benzyl, SH
8-Isopropylsulfanyl analog C₁₆H₁₇ClN₄O₂S 364.86 ~2.5 2-Cl-benzyl, isopropyl-S

Biological Activity

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structural features suggest various mechanisms of action that may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula: C14_{14}H14_{14}ClN4_4O2_2S. Its molecular structure includes a chloro-benzyl group and a methylsulfanyl substituent, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Many purine derivatives act as inhibitors of various kinases, which are critical in cell signaling pathways. This inhibition can lead to the modulation of cell proliferation and apoptosis.
  • Induction of Apoptosis : Evidence suggests that structural analogs induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.

Cytotoxicity

A study evaluating the cytotoxic effects of related purine derivatives found that compounds with chlorinated benzyl groups exhibited significant cytotoxicity against various cancer cell lines. For instance, related compounds demonstrated IC50_{50} values ranging from 43.15 to 68.17 µM against HepG2 liver cancer cells .

CompoundCell LineIC50_{50} (µM)
5aHepG243.15
5e (2-Cl)HepG268.17
5kHeLa55.00

Cell Cycle Analysis

Cell cycle analysis using flow cytometry revealed that treatment with these compounds resulted in significant alterations in cell cycle distribution. Specifically, an increase in the G0-G1 phase was observed, indicating a potential mechanism for growth inhibition.

  • Control Group : G0-G1: 43.86%, S: 36.76%, G2/M: 19.38%
  • Treated Group : G0-G1: 49.18%, S: 32.52%, G2/M: 18.3%

This shift suggests that the compound may induce cell cycle arrest, particularly at the G0-G1 checkpoint .

Apoptosis Induction

The induction of apoptosis was further confirmed by measuring apoptotic markers such as caspase-3 and Bax levels in treated cells. The results indicated:

  • Caspase-3 : Increased by 6.9-fold
  • Bax : Increased by 2.6-fold
  • Bcl-2 : Decreased by two-fold

These findings support the hypothesis that this compound promotes apoptosis by enhancing pro-apoptotic signals while diminishing anti-apoptotic responses .

Case Studies

Several case studies have highlighted the therapeutic potential of purine derivatives similar to this compound:

  • HepG2 Cell Line Study : A study demonstrated that a structurally similar compound significantly inhibited cell growth and induced apoptosis in HepG2 cells, suggesting potential applications in hepatocellular carcinoma treatment.
  • In Vivo Studies : Animal models treated with related purine derivatives showed reduced tumor growth rates compared to controls, further validating their potential as anticancer agents.

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